4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents at the 4, 6, and 3 positions, respectively, on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the chlorination of a pyrrolo[2,3-b]pyridine precursor followed by iodination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of various biaryl or alkynyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid would yield a biaryl product.
Scientific Research Applications
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential inhibitory effects on various enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: The compound’s unique structure makes it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of FGFRs, the compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine substituents, which may influence its chemical properties and applications.
4,6-Dichloro-3-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with bromine instead of iodine, which can alter its reactivity in coupling reactions.
The uniqueness of this compound lies in its combination of chlorine and iodine substituents, providing a balance of reactivity and stability that is advantageous for various chemical and biological applications.
Properties
IUPAC Name |
4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOCPVJFRDQMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2I)N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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